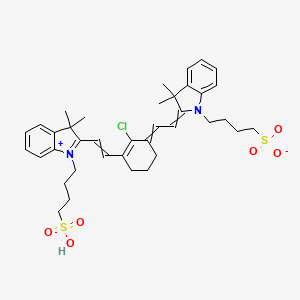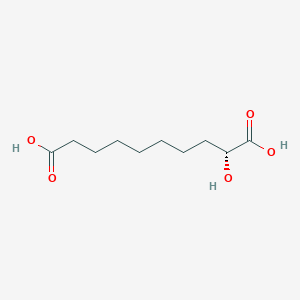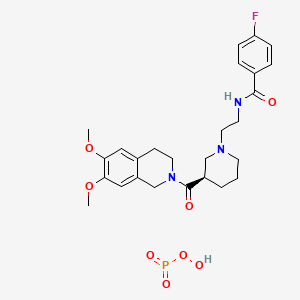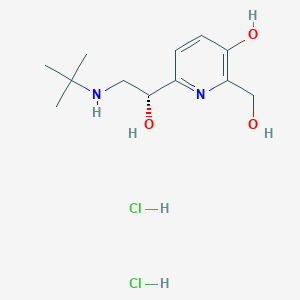
Benzyl-PEG24-azide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-PEG24-azide is a heterobifunctional polyethylene glycol (PEG) linker containing a benzyl group and an azide group. This compound is widely used in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition reactions (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The molecular formula of this compound is C55H103N3O24, and it has a molecular weight of 1190.41 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-PEG24-azide can be synthesized through various methods. One common approach involves the azidonation of benzyl alcohol derivatives. For instance, the use of azidotrimethylsilane (TMSN3) in the presence of copper (II) triflate (Cu(OTf)2) enables the direct synthesis of organic azides from secondary benzylic alcohols . Another method involves the use of bis(2,4-dichlorophenyl) phosphate to mediate the preparation of alkyl azides from alkanols .
Industrial Production Methods
Industrial production of this compound typically involves continuous-flow processes to ensure high yields and purity. The use of recyclable catalysts, such as Amberlyst-15, in continuous-flow direct azidation of various alcohols has been reported . This method allows for efficient and scalable production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-PEG24-azide undergoes several types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it acts as a nucleophile to replace other functional groups.
Cycloaddition Reactions: The azide group reacts with terminal alkynes and cyclooctyne derivatives via CuAAC and SPAAC reactions
Common Reagents and Conditions
CuAAC Reactions: Copper (I) catalysts are commonly used in CuAAC reactions, with solvents such as acetonitrile or dimethyl sulfoxide (DMSO).
SPAAC Reactions: Strain-promoted reactions typically involve cyclooctyne derivatives and do not require a catalyst.
Major Products Formed
The major products formed from these reactions are triazole derivatives, which are stable and have various applications in chemical biology and materials science .
Aplicaciones Científicas De Investigación
Benzyl-PEG24-azide has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs (proteolysis-targeting chimeras) and other complex molecules.
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Utilized in drug delivery systems to improve the solubility and stability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials.
Mecanismo De Acción
The primary mechanism of action of Benzyl-PEG24-azide involves its participation in click chemistry reactions. The azide group reacts with alkyne groups to form stable triazole linkages . This reaction is highly specific and efficient, making it a valuable tool in various chemical and biological applications.
Comparación Con Compuestos Similares
Similar Compounds
m-PEG24-azide: A monodisperse PEG linker with similar click chemistry applications.
Aryl azides: Used in similar nucleophilic substitution and cycloaddition reactions.
Vinyl azides: Participate in cycloaddition reactions and are used in the synthesis of heterocycles.
Uniqueness
Benzyl-PEG24-azide is unique due to its heterobifunctional nature, containing both a benzyl group and a PEG linker. This structure allows for versatile applications in bioconjugation and materials science, providing both hydrophilicity and reactivity .
Propiedades
Fórmula molecular |
C55H103N3O24 |
|---|---|
Peso molecular |
1190.4 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethylbenzene |
InChI |
InChI=1S/C55H103N3O24/c56-58-57-6-7-59-8-9-60-10-11-61-12-13-62-14-15-63-16-17-64-18-19-65-20-21-66-22-23-67-24-25-68-26-27-69-28-29-70-30-31-71-32-33-72-34-35-73-36-37-74-38-39-75-40-41-76-42-43-77-44-45-78-46-47-79-48-49-80-50-51-81-52-53-82-54-55-4-2-1-3-5-55/h1-5H,6-54H2 |
Clave InChI |
ZKGJKEMOMIELMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-[7-(2-hexyldecanoyloxy)heptyl-(2-hydroxyethyl)amino]heptyl 2-hexyldecanoate](/img/structure/B11930711.png)
![3-Azabicyclo[3.1.0]hexan-3-yl(5-((3-fluorophenyl)ethynyl)pyridin-2-yl)methanone](/img/structure/B11930720.png)
![hexasodium;8-[[4-[[4-[[4-[[4-[(4,6,8-trisulfonatonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonate](/img/structure/B11930725.png)




![2-[(E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B11930738.png)
![2-[4-[(E)-2-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)ethenyl]phenoxy]-N-prop-2-ynylacetamide](/img/structure/B11930740.png)
![N-(Tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11930747.png)
![heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate](/img/structure/B11930756.png)
![Phenyl 5,6-bis(4-hydroxyphenyl)-7-oxabicyclo[2.2.1]hept-5-ene-2-sulfonate](/img/structure/B11930764.png)
